molecular formula C20H25N3OS B12739809 Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)- CAS No. 97572-00-4

Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-

Cat. No.: B12739809
CAS No.: 97572-00-4
M. Wt: 355.5 g/mol
InChI Key: UPRAHISULZFIQU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of phenothiazine derivatives typically involves classical condensation reactions. For instance, phenothiazine can be synthesized from diphenylamine through fusion with powdered sulfur and iodine . Another method involves the reaction of o-iodoaniline with 2-bromobenzenethiol in the presence of copper iodide, l-proline, potassium carbonate, and 2-methoxy ethanol . Industrial production methods often utilize these classical synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Phenothiazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acyl chlorides, aluminum chloride, and carbon disulfide . For example, acylation of phenothiazine with acyl chlorides in toluene produces 10-acylphenothiazine, which can further undergo Friedel-Crafts acylation to yield 2,10-diacylphenothiazine . The major products formed from these reactions are often intermediates for the synthesis of more complex heterocyclic systems.

Comparison with Similar Compounds

Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)- can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While chlorpromazine is primarily used as an antipsychotic agent, promethazine is used for its antihistaminic properties . The unique aspect of phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)- lies in its specific molecular structure, which may confer distinct pharmacological properties and applications .

Conclusion

Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)- is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and wide range of applications make it a valuable subject of study in both academic and industrial research.

Properties

CAS No.

97572-00-4

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethylamino]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C20H25N3OS/c1-3-22(4-2)14-13-21-15-20(24)23-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)23/h5-12,21H,3-4,13-15H2,1-2H3

InChI Key

UPRAHISULZFIQU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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